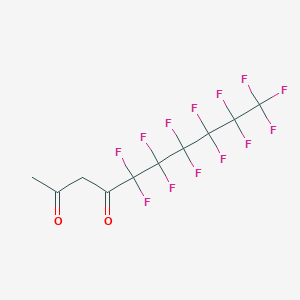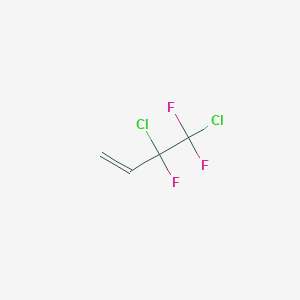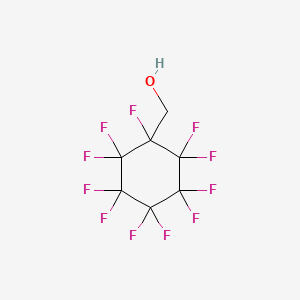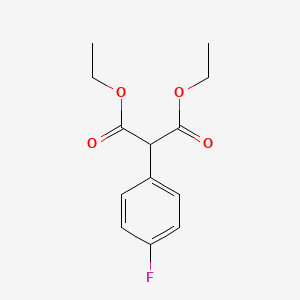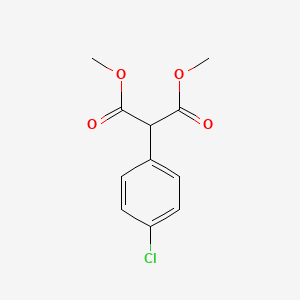
1,3-dimethyl 2-(4-chlorophenyl)propanedioate
概要
説明
1,3-dimethyl 2-(4-chlorophenyl)propanedioate is an organic compound that belongs to the class of malonic acid esters It is characterized by the presence of a 4-chlorophenyl group attached to the malonic acid moiety, which is esterified with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl 2-(4-chlorophenyl)propanedioate typically involves the malonic ester synthesis. This process includes the following steps :
Deprotonation: The malonic ester is deprotonated using a base such as sodium ethoxide to form an enolate.
Alkylation: The enolate undergoes nucleophilic substitution with 4-chlorobenzyl chloride to form the alkylated product.
Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the malonic acid derivative.
Esterification: The malonic acid derivative is then esterified with methanol in the presence of an acid catalyst to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner, and the reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
1,3-dimethyl 2-(4-chlorophenyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the ester groups
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form a substituted acetic acid.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Methanol, ethanol, dichloromethane
Major Products
Substituted Acetic Acid: Formed through decarboxylation
Malonic Acid Derivative: Formed through hydrolysis
科学的研究の応用
1,3-dimethyl 2-(4-chlorophenyl)propanedioate has several applications in scientific research, including :
Organic Synthesis: Used as a building block in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of barbiturates, sedatives, and anticonvulsants.
Material Science: Used in the preparation of polymers and cross-linking agents.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 1,3-dimethyl 2-(4-chlorophenyl)propanedioate involves its reactivity as a malonic ester. The compound can form enolates, which act as nucleophiles in various reactions . The enolate formation and subsequent reactions are facilitated by the electron-withdrawing effects of the ester groups and the 4-chlorophenyl group.
類似化合物との比較
Similar Compounds
Diethyl Malonate: Another malonic ester used in similar synthetic applications.
Ethyl Acetoacetate: Used in the acetoacetic ester synthesis, which is similar to the malonic ester synthesis.
Uniqueness
1,3-dimethyl 2-(4-chlorophenyl)propanedioate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct reactivity and potential applications compared to other malonic esters. The chlorophenyl group can participate in additional reactions, such as electrophilic aromatic substitution, further expanding the compound’s utility in organic synthesis.
特性
IUPAC Name |
dimethyl 2-(4-chlorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPPECTXRWWSQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382864 | |
| Record name | 2-(4-chlorophenyl)-malonic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34402-92-1 | |
| Record name | 2-(4-chlorophenyl)-malonic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl 2-(4-chlorophenyl)propanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
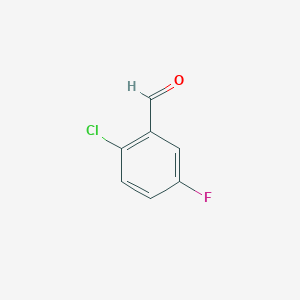
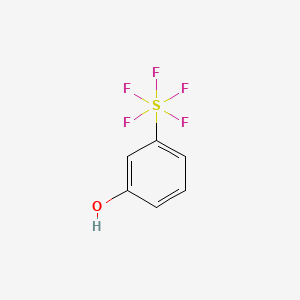
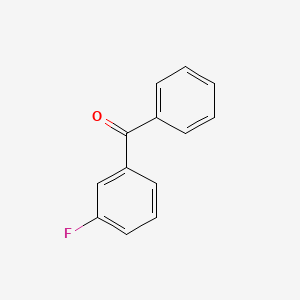
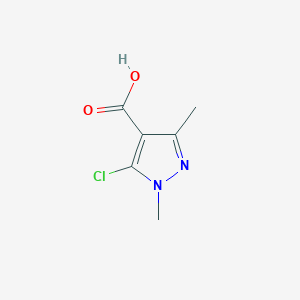
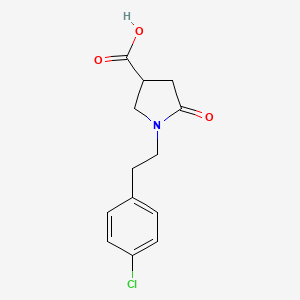
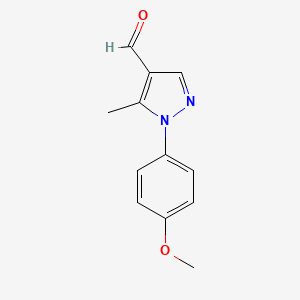
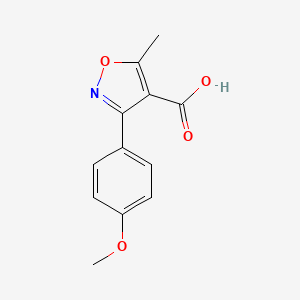
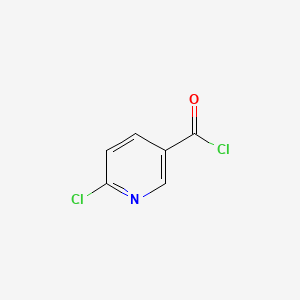
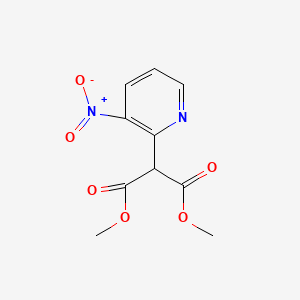
![2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B1362341.png)
